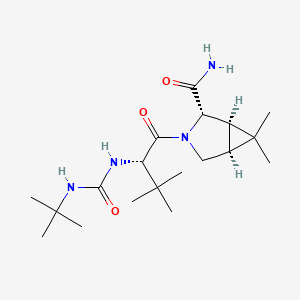
Boceprevir Metabolite M15
Vue d'ensemble
Description
Boceprevir Metabolite M15 (M15) is a small molecule that has been identified as a metabolite of the protease inhibitor boceprevir (HCV-796). Boceprevir is an antiviral drug used to treat hepatitis C virus (HCV) infection. M15 is a metabolite of boceprevir which is produced in the liver of HCV-infected individuals. M15 has been studied for its potential therapeutic applications, as well as its biochemical and physiological effects.
Applications De Recherche Scientifique
Boceprevir Metabolite M15 has been studied for its potential therapeutic applications in the treatment of HCV infection. It has been shown to be effective at inhibiting HCV replication and reducing the levels of HCV in the bloodstream. In addition, Boceprevir Metabolite M15 has been studied for its potential to improve the efficacy of other drugs used to treat HCV infection, such as ribavirin and telaprevir.
Mécanisme D'action
Boceprevir Metabolite M15 works by inhibiting the protease enzyme of the HCV virus. This enzyme is responsible for the replication of the virus, and by inhibiting its activity, Boceprevir Metabolite M15 is able to reduce the levels of HCV in the bloodstream. In addition, Boceprevir Metabolite M15 has been shown to interact with other HCV proteins, such as the NS3/4A protease and the NS5B polymerase, which are responsible for the replication and transcription of the virus.
Biochemical and Physiological Effects
Boceprevir Metabolite M15 has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of the HCV protease enzyme, as well as other HCV proteins. In addition, Boceprevir Metabolite M15 has been shown to reduce inflammation and oxidative stress, as well as to improve the efficacy of other drugs used to treat HCV infection.
Avantages Et Limitations Des Expériences En Laboratoire
Boceprevir Metabolite M15 is a relatively new compound, and as such, there are still some limitations to its use in laboratory experiments. One of the main limitations is that Boceprevir Metabolite M15 is not yet available commercially, so it must be synthesized in the laboratory. In addition, the synthesis of Boceprevir Metabolite M15 requires the presence of a specific cytochrome P450 enzyme, which is not always available in all laboratories.
Orientations Futures
The potential applications of Boceprevir Metabolite M15 are still being explored, and there are many potential future directions for this compound. One potential direction is the development of more effective antiviral drugs that are based on Boceprevir Metabolite M15. In addition, Boceprevir Metabolite M15 could be studied further to understand its biochemical and physiological effects, and to develop more effective treatments for HCV infection. Furthermore, Boceprevir Metabolite M15 could be used to improve the efficacy of other drugs used to treat HCV infection, such as ribavirin and telaprevir. Finally, Boceprevir Metabolite M15 could be used to develop more effective vaccines for HCV infection.
Méthodes De Synthèse
Boceprevir Metabolite M15 is synthesized from boceprevir through a chemical reaction involving a cytochrome P450 enzyme. This enzyme catalyzes the hydrolysis of a single ester bond in the boceprevir molecule, resulting in the formation of Boceprevir Metabolite M15. The reaction is dependent on the presence of a specific cytochrome P450 enzyme, which is found in the liver of HCV-infected individuals.
Propriétés
IUPAC Name |
(1R,2S,5S)-3-[(2S)-2-(tert-butylcarbamoylamino)-3,3-dimethylbutanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H34N4O3/c1-17(2,3)13(21-16(26)22-18(4,5)6)15(25)23-9-10-11(19(10,7)8)12(23)14(20)24/h10-13H,9H2,1-8H3,(H2,20,24)(H2,21,22,26)/t10-,11-,12-,13+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUNKKBLZOYMWMX-ZDEQEGDKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2C1C(N(C2)C(=O)C(C(C)(C)C)NC(=O)NC(C)(C)C)C(=O)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H]2[C@H]1[C@H](N(C2)C(=O)[C@H](C(C)(C)C)NC(=O)NC(C)(C)C)C(=O)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boceprevir Metabolite M15 | |
CAS RN |
1351791-45-1 | |
| Record name | (1S,4S,5R)-3-((2S)-2-(tert-Butylcarbamoylamino)-3,3-dimethyl-butanoyl)-6,6-dimethyl-3-azabicyclo(3.1.0)hexane-4-carboxamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1351791451 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1S,4S,5R)-3-((2S)-2-(TERT-BUTYLCARBAMOYLAMINO)-3,3-DIMETHYL-BUTANOYL)-6,6-DIMETHYL-3-AZABICYCLO(3.1.0)HEXANE-4-CARBOXAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VDR39B9LAQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Butanal, 4-[(2-oxopropyl)amino]- (9CI)](/img/no-structure.png)
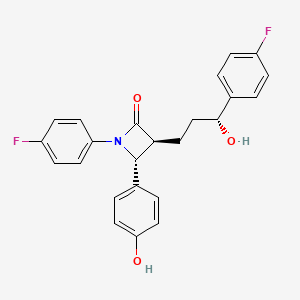

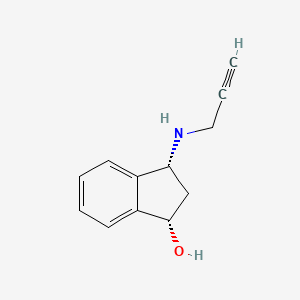
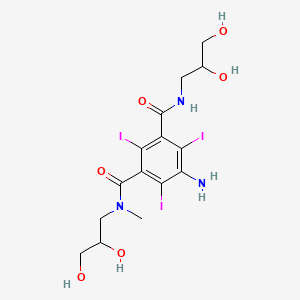
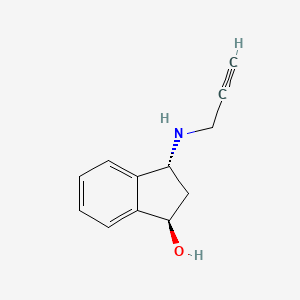

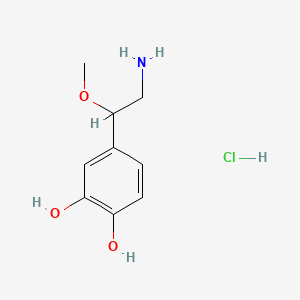
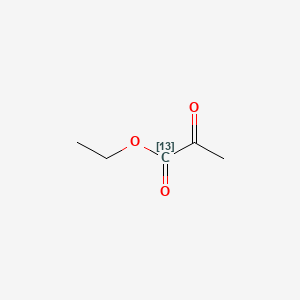
![Methyl 3,6-diazabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B586182.png)
![Methyl 2-[4-(dibromomethyl)phenyl]benzoate](/img/structure/B586185.png)